molecular formula C10H11ClN2 B1376339 2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride CAS No. 934765-77-2

2-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride

Cat. No. B1376339
M. Wt: 194.66 g/mol
InChI Key: XPMAEZUJWDSWJS-UHFFFAOYSA-N
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Patent
US08633175B2

Procedure details

To a solution of 1,1-dimethylethyl (5-cyano-2,3-dihydro-1H-inden-2-yl)carbamate (1.85 g, 7.18 mmol) in dioxane (30 mL) at room temperature was added HCl in dioxane (18 mL of a 4.0 M solution; 72 mmol). The mixture was stirred for ca. 18 hr and diluted with ether. Solids were collected by filtration and rinsed thoroughly with ether, affording the title compound as a tan solid. 1H NMR (400 MHz, methanol-d4) δ ppm 7.65 (s, 1H), 7.59 (d, 1H, J=7.9 Hz), 7.46 (d, 1H, J=7.9 Hz), 4.14 (m, 1H), 3.51-3.43 (m, 2H), 3.10-3.04 (m, 1H).
Name
1,1-dimethylethyl (5-cyano-2,3-dihydro-1H-inden-2-yl)carbamate
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH:12]C(=O)OC(C)(C)C)[CH2:6]2)#[N:2].[ClH:20]>O1CCOCC1.CCOCC>[ClH:20].[NH2:12][CH:7]1[CH2:6][C:5]2[C:9](=[CH:10][CH:11]=[C:3]([C:1]#[N:2])[CH:4]=2)[CH2:8]1 |f:4.5|

Inputs

Step One
Name
1,1-dimethylethyl (5-cyano-2,3-dihydro-1H-inden-2-yl)carbamate
Quantity
1.85 g
Type
reactant
Smiles
C(#N)C=1C=C2CC(CC2=CC1)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for ca. 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Solids were collected by filtration
WASH
Type
WASH
Details
rinsed thoroughly with ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Cl.NC1CC2=CC=C(C=C2C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.